molecular formula C9H15N3 B1531280 2-(2,2-Dimethylpropyl)pyrimidin-4-amine CAS No. 1344291-80-0

2-(2,2-Dimethylpropyl)pyrimidin-4-amine

Cat. No.: B1531280
CAS No.: 1344291-80-0
M. Wt: 165.24 g/mol
InChI Key: MZVQPOYLOCIUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,2-Dimethylpropyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H15N3 . It is not intended for human or veterinary use and is used for research purposes only.

Scientific Research Applications

Antifungal Applications

A study focused on synthesizing derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, investigating their antifungal effects against Aspergillus species. The derivatives showed significant antifungal activity, suggesting their potential development into useful antifungal agents (Jafar et al., 2017).

Antibacterial and Insecticidal Activities

Research on pyrimidine linked pyrazole heterocyclics, prepared via microwave irradiation, demonstrated their potent antibacterial and insecticidal properties. This indicates the utility of dimethylpyrimidin-derivatives in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

Chemical Synthesis

A study on the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides showcased the utility of dimethylpyrimidin-derivatives in the synthesis of novel compounds with potential biological activities (Beck & Gajewski, 1976).

Glycomic Analysis

The application of dimethyl pyrimidinyl ornithine (DiPyrO) tags for quantitative glycomic analysis was explored, demonstrating an innovative approach for the study of glycosylation patterns in proteins, which is crucial for understanding many biological processes and disease states (Chen et al., 2018).

Corrosion Inhibition

Pyrimidine derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, indicating their potential in materials science for protecting metals from corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .

Mode of Action

Pyrimidines, in general, are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Similar compounds, such as 2-aminopyrimidine derivatives, have been found to inhibit the activities of certain enzymes or proteins in the causative organisms of diseases like sleeping sickness and malaria . This inhibition disrupts the normal functioning of these organisms, leading to their death.

Pharmacokinetics

Similar compounds, such as certain 2-aminopyrimidine derivatives, have been found to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that these compounds can kill or inhibit the growth of the causative organisms of diseases like sleeping sickness and malaria.

Biochemical Analysis

Biochemical Properties

2-(2,2-Dimethylpropyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is crucial for maintaining genome integrity and has implications for cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting PLK4, leading to disruptions in centriole duplication and cell cycle progression . This inhibition can result in antiproliferative activity against cancer cells, particularly breast cancer cells . Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PLK4. This binding inhibits the enzyme’s activity, preventing centriole duplication and leading to cell cycle arrest . The compound’s high plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min) further enhance its efficacy

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability, with minimal degradation over extended periods . Long-term studies have shown sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as PLK4 . The compound’s metabolism is characterized by its stability and low risk of drug-drug interactions . These properties contribute to its potential as a safe and effective therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to target sites . The compound’s lipophilic nature enhances its ability to cross cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting PLK4 and affecting cell cycle progression .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQPOYLOCIUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dimethylpropyl)pyrimidin-4-amine
Reactant of Route 2
2-(2,2-Dimethylpropyl)pyrimidin-4-amine
Reactant of Route 3
2-(2,2-Dimethylpropyl)pyrimidin-4-amine
Reactant of Route 4
2-(2,2-Dimethylpropyl)pyrimidin-4-amine
Reactant of Route 5
2-(2,2-Dimethylpropyl)pyrimidin-4-amine
Reactant of Route 6
2-(2,2-Dimethylpropyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.